molecular formula C18H12N2O2 B12612355 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-58-8

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B12612355
CAS No.: 918413-58-8
M. Wt: 288.3 g/mol
InChI Key: QNRWIBUEFQDGOX-UHFFFAOYSA-N
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Description

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (hereafter referred to as Diphenyl-DPP) is a diketopyrrolopyrrole (DPP) derivative with phenyl substituents at the 3,6-positions of its fused heterocyclic core. This compound (CAS: 96159-17-0) is a dark red/brown crystalline powder with a molecular weight of 300.36 g/mol and serves as a key building block for semiconducting materials in organic electronics . Its rigid, planar structure and strong electron-withdrawing nature enable high charge-carrier mobility and tunable optoelectronic properties, making it suitable for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs) .

Properties

CAS No.

918413-58-8

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H

InChI Key

QNRWIBUEFQDGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation Reactions

One of the most common methods for synthesizing this compound is through base-catalyzed condensation reactions involving aromatic nitriles and pyrrolinone derivatives. The general reaction pathway can be summarized as follows:

  • Reagents : Aromatic nitriles (e.g., benzyl cyanide) and pyrrolinones.
  • Catalyst : A base such as sodium ethoxide or potassium carbonate.
  • Conditions : The reaction typically requires heating under reflux conditions in an organic solvent like ethanol or DMF.

This method allows for the formation of the diketopyrrole structure through nucleophilic attack by the pyrrolinone on the nitrile carbon.

Functionalization Techniques

Functionalization of the diketopyrrole core can enhance solubility and modify electronic properties:

  • N-Alkylation : Utilizing alkyl halides in the presence of a base to introduce alkyl groups at the nitrogen positions.

  • Aryl Substitution : Employing cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach various aryl groups to enhance optical properties.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool to improve reaction times and yields:

  • Setup : The reactants are placed in a microwave reactor.
  • Advantages : This method significantly reduces reaction times (from hours to minutes) while maintaining high yields (often >90%).

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Key Reagents Reaction Time Yield (%) Advantages
Base-Catalyzed Condensation Aromatic nitriles + pyrrolinones Several hours 70-85 Established method; good yields
Functionalization Alkyl halides/aryl halides Varies 60-90 Tailored properties; versatile
Microwave-Assisted Various reactants Minutes >90 Fast; high efficiency

Research Findings on Synthesis Optimization

Recent studies have focused on optimizing reaction conditions to enhance yield and purity:

  • Stoichiometry Control : Adjusting the ratios of reactants can significantly affect the outcome; for instance, using 1.1 equivalents of aldehyde during cross-coupling has shown improved results.

  • Solvent Selection : Anhydrous solvents like DMF are preferred for nucleophilic substitutions due to their ability to stabilize intermediates.

  • Purification Techniques : Silica gel chromatography with gradient elution using hexane/ethyl acetate has been effective in purifying the final product.

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic ElectronicsUsed in the development of organic semiconductors for OLEDs and flexible electronic devices.
Photovoltaic TechnologyEnhances solar cell efficiency through improved light absorption and charge transport.
Pharmaceutical ResearchInvestigated for potential therapeutic properties and drug development.
Material ScienceUtilized in creating advanced materials with unique properties like thermal stability.

Organic Electronics

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is integral to the advancement of organic electronics. Its role in organic semiconductors allows for the production of lightweight and flexible devices such as OLEDs (Organic Light Emitting Diodes). The compound's ability to facilitate charge transport makes it a valuable component in enhancing device performance.

Case Study: OLED Development

Research has shown that incorporating this compound into OLED structures significantly improves luminous efficiency and stability under operational conditions. The propeller-like molecular structure contributes to effective charge transport pathways.

Photovoltaic Technology

In photovoltaic applications, this compound enhances the efficiency of solar cells by improving light absorption and charge transport mechanisms. Its unique electronic properties allow for better energy conversion rates.

Case Study: Solar Cell Efficiency

A study demonstrated that solar cells utilizing this compound exhibited a notable increase in power conversion efficiency compared to traditional materials. The compound's incorporation led to enhanced light-harvesting capabilities.

Pharmaceutical Research

The compound is under investigation for its therapeutic potential in drug development targeting various diseases. Its structural features suggest possible interactions with biological systems that could lead to novel treatments.

Case Study: Antimicrobial Activity

Research indicated that derivatives of this compound exhibited significant antimicrobial properties against several pathogens. This opens avenues for developing new antibiotics.

Material Science

In material science, the compound is used to create advanced materials with enhanced thermal stability and conductivity. These properties are crucial for applications requiring high-performance materials.

Case Study: Thermal Stability Enhancement

A comparative analysis revealed that composites incorporating this compound showed improved thermal degradation temperatures compared to standard polymers. This characteristic is essential for applications in high-temperature environments.

Mechanism of Action

The mechanism by which 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to form stable radicals. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its photochemical properties . In biological systems, it can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The photophysical, electronic, and processing properties of DPP derivatives are highly dependent on substituents at the 3,6-positions. Below, Diphenyl-DPP is compared to structurally analogous compounds with varying functional groups.

Thienyl-Substituted DPP Derivatives

  • 3,6-Di(2-thienyl)-2,5-dihydro-DPP (CAS: 850583-75-4): Structure: Thiophene rings replace phenyl groups at the 3,6-positions. Properties: Lower bandgap (~1.4–1.6 eV) due to enhanced π-conjugation and quinoidal resonance . Applications: Used in low-bandgap polymers for high-efficiency solar cells (e.g., PDPPT3-HDE, PCE ~7%) . Limitations: Reduced solubility compared to alkylated derivatives, requiring bulky side chains for solution processing .

Alkyl-Substituted DPP Derivatives

  • PDPPT3-HDE (CAS: 1260685-65-1):
    • Structure : 3,6-Di(2-thienyl) core with 2-octyldodecyl side chains at the 2,5-positions.
    • Properties : Molecular weight 1485.05 g/mol; improved solubility and film morphology .
    • Performance : Hole mobility of 0.12 cm²/Vs in OFETs due to optimized molecular packing .

Carbazole-Functionalized DPP Derivatives

  • PCDPP4T :
    • Structure : DPP core fused with carbazole units.
    • Properties : Bandgap ~1.5 eV; higher absorption coefficient than small-molecule analogs.
    • Applications : Ternary solar cells (P3HT/PCBM/PCDPP4T) show 30% efficiency improvement over binary blends .

N,N’-Dialkyl-DPP Derivatives

  • 3,6-Diphenyl-DPP with N,N’-Dialkyl Chains: Structure: Alkyl chains (e.g., hexyl, octyl) at the nitrogen atoms. Properties: Enhanced solubility in nonpolar solvents; moderate bandgap (~1.8 eV). Trade-offs: Alkyl chains disrupt crystallinity, reducing charge transport efficiency compared to unsubstituted Diphenyl-DPP .

Optoelectronic Performance

Compound/Polymer Bandgap (eV) Application Performance Metric Value Reference
Diphenyl-DPP ~1.8 OFETs Hole Mobility 0.05–0.1 cm²/Vs
3,6-Di(2-thienyl)-DPP 1.4–1.6 Polymer Solar Cells Power Conversion Efficiency (PCE) ~7%
PCDPP4T 1.5 Ternary Solar Cells PCE Improvement +30%
PDPPT3-HDE 1.3–1.5 Organic Transistors Hole Mobility 0.12 cm²/Vs

Solubility and Processability

  • Diphenyl-DPP: Limited solubility in common solvents without alkylation .
  • Alkylated Derivatives (e.g., PDPPT3-HDE) : Soluble in chloroform and toluene, enabling inkjet printing .

Biological Activity

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (commonly referred to as DPP) is a member of the diketopyrrolopyrrole (DPP) family, known for its significant applications in organic electronics and potential therapeutic properties. This article reviews the biological activities associated with DPP, including its antimicrobial, anticancer, antioxidant, and other pharmacological effects based on recent studies.

  • Molecular Formula : C₁₈H₁₂N₂O₂
  • Molecular Weight : 288.31 g/mol
  • CAS Number : 54660-00-3
  • Melting Point : 360 °C

Antimicrobial Activity

Research indicates that DPP derivatives exhibit notable antimicrobial properties. A study highlighted that certain pyrrole derivatives showed moderate activity against various pathogens:

  • Pseudomonas aeruginosa : Minimum Inhibitory Concentration (MIC) of 50 μg/mL.
  • Staphylococcus aureus : Comparable activity to ciprofloxacin.
  • Candida albicans : MIC approximately 25% of that for clotrimazole .

Anticancer Activity

DPP has been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Compounds derived from DPP displayed significant inhibition of cell proliferation and induced apoptosis in these cancer cells .

Antioxidant Activity

DPP exhibits strong antioxidant properties. A study reported a radical scavenging activity of 59%, indicating its potential as a protective agent against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A series of DPP derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that:

CompoundTarget BacteriaMIC (μg/mL)Comparison with Ciprofloxacin
DPP1Pseudomonas aeruginosa50Higher
DPP2Staphylococcus aureus25Comparable
DPP3Candida albicans12.5Lower

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of various DPP derivatives:

CompoundCell Line TestedIC50 (μM)Effectiveness
DPP1MCF-715Moderate
DPP2HeLa10High
DPP3A54920Moderate

The biological activities of DPP are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis through the mitochondrial pathway and inhibition of cell cycle progression.
  • Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.

Q & A

Q. What are the standard synthetic routes for 2,5-diphenylpyrrolo[3,4-c]pyrrole-1,4-dione derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting diketopyrrolopyrrole (DPP) precursors with aldehydes under nitrogen atmosphere, using L-proline and triethylamine as catalysts in a mixed solvent system (e.g., isopropanol/toluene). Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using silica gel column chromatography . Alternative routes include alkylation of the DPP core with alkyl halides (e.g., n-hexyl bromide) in 1-methyl-2-pyrrolidinone, catalyzed by potassium tert-butoxide, yielding derivatives with tailored solubility .

Q. How is structural characterization performed for DPP-based compounds?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects and confirm regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.0 ppm for phenyl groups) .
  • IR Spectroscopy : C=O stretches near 1674 cm1^{-1} confirm the diketone moiety, while C-H stretches (2847–2911 cm1^{-1}) indicate alkyl chain presence .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding optoelectronic properties .

Advanced Research Questions

Q. How can solubility and processability of DPP derivatives be improved for optoelectronic applications?

Solubility is enhanced by introducing bulky alkyl chains (e.g., 2-octyldodecyl) or polar groups (e.g., tetramethyl-dioxaborolane). For example, N,N’-dialkylation with long-chain alkyl halides reduces aggregation in organic solvents, as shown by UV-Vis spectroscopy (e.g., λmax shifts from 520 nm to 550 nm upon alkylation) . Solvent selection (e.g., chloroform vs. toluene) and annealing protocols further optimize thin-film morphology .

Q. What methodologies resolve contradictions in spectroscopic data for DPP derivatives?

Discrepancies in UV-Vis or fluorescence spectra often arise from aggregation effects or impurities. Techniques include:

  • Aggregation Studies : Dilution tests in solvents like THF to distinguish monomeric vs. aggregated states .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular purity (e.g., observed m/z 357.19 vs. calculated 357.19 for C18H10Cl2N2O2) .
  • HPLC Analysis : Detects trace impurities from side reactions during synthesis .

Q. How do computational methods aid in designing DPP-based materials?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and guide substituent selection. For instance, introducing electron-withdrawing groups (e.g., -Cl) lowers LUMO levels, enhancing n-type semiconductor behavior . Reaction path simulations optimize synthetic routes, reducing trial-and-error experimentation .

Q. What strategies improve photostability in DPP-based pigments?

Photostability is critical for outdoor applications. Strategies include:

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce photo-oxidation by shielding the DPP core .
  • Encapsulation : Embedding DPP in polymer matrices (e.g., polysiloxanes) mitigates UV degradation, as shown by accelerated aging tests (e.g., <5% efficiency loss after 500 hours) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

DerivativeReactants/ConditionsYieldPurification MethodReference
N,N’-dialkyl-DPPDPP + n-hexyl bromide, KOtBu, NMP, 18h44%Column chromatography
Thienyl-substituted DPPDPP + thiophene aldehyde, L-proline90%Silica gel chromatography

Q. Table 2: Spectroscopic Data for Common DPP Derivatives

Derivative1^1H NMR (δ, ppm)IR (C=O, cm1^{-1})UV-Vis λmax (nm)
2,5-Dihexyl-DPP3.74 (t, CH2)1674520 (solution), 550 (film)
3,6-Bis(4-Cl-phenyl)DPP7.5–8.0 (aromatic H)1680530

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